molecular formula C17H26O B15182619 Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- CAS No. 71735-82-5

Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)-

Cat. No.: B15182619
CAS No.: 71735-82-5
M. Wt: 246.4 g/mol
InChI Key: MMNBRFOWMAQCHY-ZIQYODMYSA-N
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Description

. This compound is characterized by its unique structure, which includes a cyclododecatriene ring with three methyl groups and an ethanone functional group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- involves several steps. One common method includes the cyclization of a suitable precursor followed by methylation and oxidation reactions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances and flavorings due to its unique odor profile.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- can be compared with similar compounds such as:

Properties

CAS No.

71735-82-5

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-[(1R,2E,6E,10E)-2,7,11-trimethylcyclododeca-2,6,10-trien-1-yl]ethanone

InChI

InChI=1S/C17H26O/c1-13-8-5-6-11-15(3)17(16(4)18)12-14(2)10-7-9-13/h8,10-11,17H,5-7,9,12H2,1-4H3/b13-8+,14-10+,15-11+/t17-/m1/s1

InChI Key

MMNBRFOWMAQCHY-ZIQYODMYSA-N

Isomeric SMILES

C/C/1=C\CC/C=C(/[C@@H](C/C(=C/CC1)/C)C(=O)C)\C

Canonical SMILES

CC1=CCCC=C(C(CC(=CCC1)C)C(=O)C)C

Origin of Product

United States

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